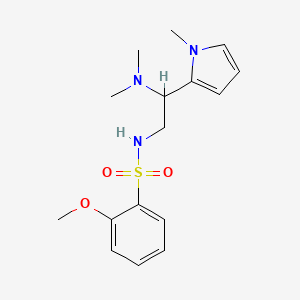

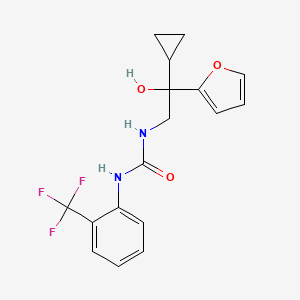

![molecular formula C19H22FN7O B2562403 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920385-34-8](/img/structure/B2562403.png)

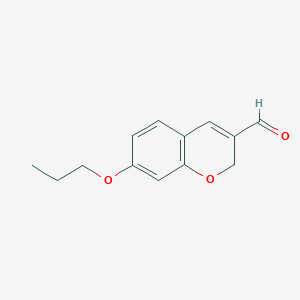

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its multiple ring systems and functional groups. The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve a series of steps, including the formation of amide, amine, carbonyl, azide, and alkyne reactive centers .Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promising anticancer potential. Researchers have synthesized analogs of this scaffold and evaluated their activity against cancer cell lines. These compounds exhibit cytotoxic effects, making them valuable candidates for further investigation in cancer therapy .

Antimicrobial Properties

The same compound has demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial growth makes it relevant for combating infections .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have been explored for their analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, potentially offering relief from pain-related conditions .

Antioxidant Potential

Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit antioxidant activity. Their ability to scavenge free radicals could contribute to protecting cells from oxidative damage .

Antiviral Applications

Triazolothiadiazines have been investigated as potential antiviral agents. Their interactions with viral proteins or enzymes may inhibit viral replication, making them relevant in antiviral drug development .

Enzyme Inhibitors

This compound class shows promise as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play crucial roles in various physiological processes, and inhibiting them can have therapeutic implications .

Antitubercular Agents

Triazolothiadiazines have also been explored for their potential in treating tuberculosis. Their antimycobacterial activity suggests a role in combating this infectious disease .

Structure–Activity Relationship (SAR) Insights

Understanding the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is essential for drug design. Researchers have conducted in silico pharmacokinetic and molecular modeling studies to gain insights into their interactions with target receptors .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUYBFJIOIQUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)